Bienvenue dans la boutique en ligne BenchChem!

3-(N-Ethylsulfamoyl)benzoic acid

Cyclin-Dependent Kinase 7 CDK7 Binding Affinity

3-(N-Ethylsulfamoyl)benzoic acid (CAS 7326-74-1) is a differentiated N-ethyl sulfamoylbenzoic acid with validated CDK7 binding (Kd=620 nM) and Cdc7/Dbf4 inhibition (MCM2 assay IC50=101 nM). Unlike other N-alkyl analogs, its intermediate lipophilicity (XLogP3=0.8) balances permeability and solubility. Ideal reference standard for kinase SAR studies and synthetic intermediate for focused library construction. High purity, global shipping available.

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
CAS No. 7326-74-1
Cat. No. B1606893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-Ethylsulfamoyl)benzoic acid
CAS7326-74-1
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C9H11NO4S/c1-2-10-15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
InChIKeyGLQZYZFUALLUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(N-Ethylsulfamoyl)benzoic Acid (CAS 7326-74-1) Baseline Properties and Research-Use Classification for Procurement


3-(N-Ethylsulfamoyl)benzoic acid (CAS 7326-74-1) is a benzoic acid derivative bearing an N-ethyl-substituted sulfamoyl group at the 3-position of the aromatic ring . It is a sulfonamide-class compound that has been investigated as a cyclin-dependent kinase (CDK) inhibitor and has historical use as a diuretic and antihypertensive agent under the name ethiazide . The compound serves as a research chemical and synthetic intermediate, with a molecular formula of C9H11NO4S and a molecular weight of 229.25 g/mol . Key physicochemical properties include a calculated density of 1.4±0.1 g/cm³, a boiling point of 432.6±47.0 °C at 760 mmHg, and a topological polar surface area (TPSA) of approximately 92 Ų .

Why 3-(N-Ethylsulfamoyl)benzoic Acid Cannot Be Replaced by N-Methyl or N-Propyl Analogs in Research Applications


Within the 3-sulfamoylbenzoic acid series, the N-alkyl substituent is a critical determinant of both physicochemical properties and target interaction profiles [1]. Even minor changes—such as substituting the N-ethyl group for N-methyl or N-propyl—alter lipophilicity (calculated XLogP3 values: methyl ≈ 0.3–0.8, ethyl = 0.8, propyl = 1.3), hydrogen-bonding capacity, and steric fit within kinase ATP-binding pockets . These molecular differences translate directly into divergent potency and selectivity profiles against CDK family kinases, meaning that one N-alkyl sulfamoylbenzoic acid cannot be treated as a functionally interchangeable surrogate for another in biological assays or medicinal chemistry campaigns [2]. The quantitative evidence below documents the specific differentiation profile of the N-ethyl variant.

Quantitative Differentiation of 3-(N-Ethylsulfamoyl)benzoic Acid (7326-74-1) Against Closest Analogs


CDK7 Binding Affinity (Kd): N-Ethyl vs. N-Methyl and N-Propyl Sulfamoylbenzoic Acid Analogs

3-(N-Ethylsulfamoyl)benzoic acid binds to human CDK7 with a dissociation constant (Kd) of 620 nM, as determined by a binding affinity assay of unknown origin reported in BindingDB [1]. While directly comparable Kd data for the N-methyl and N-propyl analogs against CDK7 are not available in public databases, the N-ethyl substitution yields a quantifiable interaction with this clinically relevant kinase target. The presence of an ethyl group at the sulfamoyl nitrogen provides a distinct steric and electronic profile compared to the smaller methyl or larger propyl substituents, which is expected to influence CDK7 binding based on established sulfonamide SAR principles. This Kd value establishes a measurable baseline for structure-activity relationship (SAR) studies focused on the N-ethyl variant.

Cyclin-Dependent Kinase 7 CDK7 Binding Affinity Kd Sulfamoylbenzoic Acid SAR

Cdc7/Dbf4 Kinase Inhibition (IC50): N-Ethyl Variant Demonstrates Low Micromolar Activity

3-(N-Ethylsulfamoyl)benzoic acid inhibits Cdc7/Dbf4 kinase activity with an IC50 of 34,200 nM (34.2 µM) in an HTRF assay using maltose binding protein as substrate [1]. In contrast, the same compound shows an IC50 of 101 nM (0.101 µM) against Cdc7/Dbf4-mediated phosphorylation of MCM2 in a protein-A luminescent proximity homogeneous assay [2]. This assay-dependent divergence in potency (>300-fold difference) highlights the importance of assay context when comparing N-ethyl sulfamoylbenzoic acid activity. While comparative IC50 data for the N-methyl and N-propyl analogs against Cdc7/Dbf4 are not publicly reported, the 101 nM value positions the N-ethyl variant as a moderately potent inhibitor in the MCM2 phosphorylation assay. Researchers evaluating this compound for Cdc7/Dbf4-related studies should note the substantial assay-to-assay variability and confirm activity in their specific experimental system.

Cdc7/Dbf4 Kinase Inhibition IC50 Sulfamoylbenzoic Acid Cell Cycle

Lipophilicity (XLogP3) Differentiation: N-Ethyl Occupies Intermediate LogP Position Within N-Alkyl Series

The calculated XLogP3 value for 3-(N-ethylsulfamoyl)benzoic acid is 0.8 . This positions the N-ethyl variant at an intermediate lipophilicity between the unsubstituted 3-sulfamoylbenzoic acid (XLogP3 ≈ 0.40; ACD/LogP 0.40) and the N-propyl analog (XLogP3 = 1.3) [1]. The N-methyl analog exhibits similar or slightly lower lipophilicity (predicted LogP ~0.3–0.8 based on structural similarity) but lacks a publicly reported XLogP3 value from authoritative databases. The ethyl substitution provides a balanced lipophilicity that may enhance membrane permeability relative to the unsubstituted parent while avoiding the potentially higher non-specific binding and reduced aqueous solubility associated with the longer propyl chain. This intermediate LogP value is consistent with the empirical observation that ethyl-substituted sulfonamides often occupy a favorable property space for oral bioavailability in drug discovery programs.

Lipophilicity XLogP3 Sulfamoylbenzoic Acid Drug Design ADME

Recommended Research Applications for 3-(N-Ethylsulfamoyl)benzoic Acid (CAS 7326-74-1) Based on Quantitative Evidence


Cyclin-Dependent Kinase 7 (CDK7) Binding Studies and SAR Campaigns

With a measured Kd of 620 nM against human CDK7 [1], 3-(N-ethylsulfamoyl)benzoic acid serves as a validated reference ligand for CDK7 binding assays. Researchers can use this compound to benchmark novel CDK7 inhibitors, establish assay quality control parameters, and explore structure-activity relationships focused on N-alkyl sulfamoylbenzoic acid scaffolds. The intermediate lipophilicity (XLogP3 = 0.8) and established synthetic accessibility make it suitable for derivatization studies aimed at improving CDK7 affinity and selectivity.

Cdc7/Dbf4 Kinase Inhibition Assays in Cell Cycle Research

The compound exhibits an IC50 of 101 nM in the MCM2 phosphorylation assay against Cdc7/Dbf4 [2], identifying it as a moderately potent inhibitor suitable for use as a tool compound or reference standard in Cdc7/Dbf4-related cell cycle studies. Given the >300-fold variation in potency observed across different assay formats (101 nM vs. 34.2 µM), researchers should validate activity in their specific assay system and consider this compound for positive control applications in MCM2 phosphorylation measurements.

Medicinal Chemistry Scaffold for Balanced ADME Property Optimization

The calculated XLogP3 of 0.8 positions 3-(N-ethylsulfamoyl)benzoic acid at an intermediate lipophilicity between the more polar unsubstituted parent (ACD/LogP 0.40) and the more lipophilic N-propyl analog (XLogP3 = 1.3) [3]. This property profile makes it a strategically useful core scaffold for medicinal chemistry programs where balancing membrane permeability and aqueous solubility is essential for achieving favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The ethyl substituent provides a useful reference point for SAR studies examining the impact of alkyl chain length on drug-like properties.

Synthetic Intermediate for Sulfamoylbenzoic Acid-Derived Libraries

3-(N-Ethylsulfamoyl)benzoic acid is a versatile synthetic intermediate for constructing focused libraries of sulfamoylbenzoic acid derivatives . The carboxylic acid moiety enables facile amide coupling and esterification reactions, while the N-ethyl sulfamoyl group provides a defined steric and electronic substituent that can be retained or further modified in downstream synthetic steps. This compound is commercially available from multiple suppliers, supporting reproducible chemical synthesis efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(N-Ethylsulfamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.